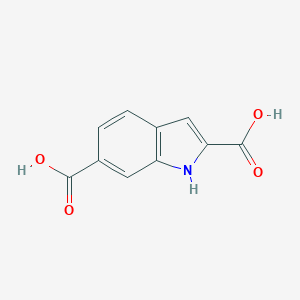

1H-indole-2,6-dicarboxylic Acid

Description

Significance of the Indole (B1671886) Scaffold in Advanced Organic Chemistry

The indole scaffold, a structural framework composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern medicinal chemistry and drug discovery. nih.govwisdomlib.org It is considered a "privileged" structure due to its prevalence in a vast number of natural products, alkaloids, and pharmacologically active compounds. nih.govijpsr.com The versatility of the indole nucleus allows it to serve as a key pharmacophore—the essential part of a molecule responsible for its biological activity—in the design of new therapeutic agents. nih.govwisdomlib.org

Researchers are continually exploring indole derivatives for a wide range of pharmacological applications, including treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govkit.edu The ability of the indole ring to participate in various biological interactions and its amenability to chemical modification make it an invaluable scaffold for developing novel drugs that can address significant healthcare challenges, including combating drug-resistant pathogens and chronic diseases. nih.govkit.edu The last decade has seen a surge in reports on indole derivatives, highlighting their importance as a target for the discovery of new chemical entities (NCEs). ijpsr.com

Overview of Dicarboxylic Acid Functionalities in Chemical Systems

A dicarboxylic acid is an organic compound that contains two carboxyl functional groups (-COOH). wikipedia.org This class of compounds is widespread in nature and industry, playing crucial roles in both biological and synthetic processes. ontosight.ai In general, dicarboxylic acids exhibit chemical properties similar to their monocarboxylic counterparts but with enhanced functionality. wikipedia.org The presence of two carboxyl groups allows them to act as potent building blocks for polymers, such as the use of adipic acid in the production of nylon. wikipedia.org

In biological systems, dicarboxylic acids like succinic acid are vital intermediates in metabolic pathways such as the citric acid cycle (Krebs cycle), which is central to cellular energy production. ontosight.ai Furthermore, their ability to donate two protons and chelate to metal ions makes them excellent ligands in coordination chemistry, enabling the construction of metal-organic frameworks (MOFs) and coordination polymers. chem960.commdpi.com Their applications extend to the food industry as additives and preservatives and even to atmospheric sciences, where they can influence cloud formation. ontosight.aicopernicus.org The diverse reactivity of the two carboxyl groups provides a platform for synthesizing a wide array of derivatives with specific structures and functions. nih.gov

Positioning of 1H-Indole-2,6-dicarboxylic Acid within the Landscape of Indole Carboxylic Acids and Their Derivatives

This compound belongs to the broader family of indole carboxylic acids, which are indole structures bearing one or more carboxyl groups. iarc.fr Its distinction lies in the presence of two such groups, located at the C2 and C6 positions of the indole ring. This sets it apart from more commonly studied derivatives like Indole-2-carboxylic acid, Indole-3-carboxylic acid, and Indole-6-carboxylic acid, each of which possesses only a single carboxyl group. nih.govnih.govnih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 103027-97-0 | chem960.comclearsynth.comchemscene.com |

| Molecular Formula | C₁₀H₇NO₄ | chem960.comchemscene.com |

| Molecular Weight | 205.17 g/mol | chem960.comchemscene.com |

| Density | 1.616 g/cm³ | chem960.com |

| Boiling Point | 578.5 °C at 760 mmHg | chem960.com |

| Flash Point | 303.7 °C | chem960.com |

| SMILES | C1=CC(=CC2=C1C=C(C(=O)O)N2)C(=O)O | chem960.comchemscene.com |

| Topological Polar Surface Area (TPSA) | 90.39 Ų | chemscene.com |

| LogP | 1.5643 | chem960.comchemscene.com |

Scope and Research Trajectories for this compound

The research trajectory for this compound is primarily focused on its utility as a specialized chemical building block. chem960.com Its well-defined structure and high purity ensure reproducibility in both research and potential industrial applications. chem960.com The key areas of investigation stem from the combined properties of its indole core and dual carboxylic acid functionalities.

Current and future research directions include:

Advanced Materials and Supramolecular Chemistry: The rigid indole core and the two strategically placed carboxyl groups make it an ideal candidate for constructing metal-organic frameworks (MOFs) and other coordination polymers. These materials are investigated for applications in gas storage, catalysis, and sensing. The potential for π-π stacking interactions from the indole ring adds another dimension to its self-assembly properties. chem960.com

Pharmaceutical and Agrochemical Synthesis: The compound serves as a versatile starting material for creating libraries of complex derivatives. chem960.com The ability to selectively modify each carboxylic acid group allows for fine-tuning the pharmacological or biological activity of the resulting molecules. While direct applications are still emerging, its structural motifs are present in various bioactive compounds, suggesting its potential as a scaffold in drug discovery.

Organic Synthesis: As a bifunctional molecule, it is a valuable intermediate for synthesizing complex heterocyclic systems. The differential reactivity of the N-H proton and the two carboxylic acids can be exploited to build elaborate molecular structures through multi-step synthetic sequences.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adipic acid |

| Indole-2-carboxylic acid |

| Indole-3-carboxylic acid |

| Indole-6-carboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)6-2-1-5-3-8(10(14)15)11-7(5)4-6/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXRCNKKYCNYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405865 | |

| Record name | 1H-indole-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103027-97-0 | |

| Record name | 1H-indole-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Polymorphism

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for the precise determination of the three-dimensional atomic arrangement of these compounds in the solid state.

While specific SCXRD data for 1H-indole-2,6-dicarboxylic acid is not extensively detailed in available literature, comprehensive studies on closely related analogues, such as indole-2-carboxylic acid (I2CA) and 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), offer significant insights. For instance, the analysis of I2CA revealed an orthorhombic crystal system with the space group Pna2₁, where the conjugated six- and five-membered rings are nearly coplanar. researchgate.net The carboxylic group is only slightly twisted from the plane of the indole (B1671886) ring. researchgate.net

Similarly, detailed SCXRD studies have been performed on polymorphs of MI2CA, providing a clear picture of their solid-state structures. mdpi.comsemanticscholar.org These analyses are crucial for understanding how subtle changes in molecular structure or crystallization conditions can lead to different crystal forms.

Table 1: Crystallographic Data for Indole-2-Carboxylic Acid Analogues

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| Indole-2-carboxylic acid (I2CA) researchgate.net | C₉H₇NO₂ | Orthorhombic | Pna2₁ | 30.144(6) | 6.466(1) | 3.819(1) | - | 744.4(3) | 2 |

| MI2CA Polymorph 1 mdpi.com | C₁₀H₉NO₃ | Monoclinic | C2/c | 13.079(3) | 7.696(2) | 35.185 | 91.06(3) | - | 16 |

Note: This table presents data for analogue compounds to illustrate the application of SCXRD.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, as different polymorphs can have distinct physical properties. The case of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) provides an excellent example of this phenomenon.

At least two polymorphs of MI2CA have been identified and characterized. mdpi.comsemanticscholar.org

Polymorph 1 crystallizes in the monoclinic C2/c space group. Its structure features two independent MI2CA molecules in the asymmetric unit. These molecules form ribbons composed of two separate molecular chains, which are connected by a network of intermolecular hydrogen bonds. mdpi.com

Polymorph 2 crystallizes in the monoclinic P2₁/c space group. This form is characterized by the formation of cyclic dimers through double O-H⋯O hydrogen bonds between the carboxylic acid groups of adjacent MI2CA molecules. mdpi.comcitedrive.comresearchgate.net

The crystal packing differs significantly between the two forms. In polymorph 1, the molecules arrange into ribbons, whereas polymorph 2 features a dimeric structure. mdpi.com The analysis of indole-2-carboxylic acid (I2CA) reveals yet another packing arrangement, where molecular layers stack in a herringbone-like fashion. researchgate.net These variations in crystal packing are a direct consequence of the different hydrogen-bonding networks established in each crystal lattice.

Hydrogen bonds are the primary drivers of the supramolecular assembly in indole carboxylic acids. The interplay between different donor and acceptor groups leads to a variety of structural motifs.

O-H⋯O Interactions: These are the strongest hydrogen bonds present, typically forming between the carboxylic acid groups. In MI2CA polymorph 2, this interaction leads to the formation of a robust cyclic R²₂(8) dimer motif. mdpi.comnih.gov In contrast, the structure of indole-2-carboxylic acid (I2CA) features a catemer motif where the carboxylic acid group of one molecule donates a hydrogen to the carbonyl oxygen of the next, forming a chain. researchgate.net

N-H⋯O Interactions: The indole N-H group is also a key hydrogen bond donor. In I2CA, the N-H group donates to the same carbonyl oxygen that accepts from the O-H group, creating a planar ribbon structure held together by both O–H···O and N–H···O bonds. researchgate.net In the polymorphs of MI2CA, the N-H group's acceptor partner changes. In polymorph 1, the acceptor is the carboxylic oxygen, whereas in polymorph 2, it is the oxygen atom of the methoxy (B1213986) group. mdpi.comsemanticscholar.orgnih.gov

Beyond classical hydrogen bonds, other non-covalent interactions contribute to the stability of the crystal lattice. In the context of indole derivatives, π-stacking interactions between the aromatic indole rings are significant. nih.gov Docking studies of indole-2-carboxylic acid into protein active sites have shown potential π-stacking interactions between the indole core and aromatic amino acid residues. nih.gov While not prominently detailed as the primary packing force in the crystal structures of I2CA or MI2CA compared to their hydrogen bonding, these π-interactions are fundamental to the chemistry of indole-containing systems. researchgate.netnih.gov In the crystal structure of ethyl 1H-indole-2-carboxylate, a related compound, no significant π-π interactions were observed, with the packing being dominated by hydrogen bonding. iucr.org

Spectroscopic Characterization

Spectroscopic methods are complementary to diffraction techniques, providing information about the vibrational modes of the molecules, which are sensitive to their chemical environment and intermolecular interactions.

FTIR spectroscopy is a powerful tool for probing the functional groups and hydrogen-bonding interactions within a crystal. The vibrational frequencies of O-H and N-H bonds are particularly sensitive to their involvement in hydrogen bonding.

In the solid-state IR spectra of carboxylic acids, the O-H stretching vibration of the carboxyl group typically appears as a very broad band over the 2500–3300 cm⁻¹ range due to strong hydrogen bonding. libretexts.org The C=O stretching vibration is also characteristic, appearing between 1710 and 1760 cm⁻¹. libretexts.org

Studies on the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) highlight the utility of FTIR. mdpi.comnih.gov

A sharp band observed around 3342 cm⁻¹ in polymorph 2 is assigned to the N-H stretching vibration, indicating its involvement in an N-H⋯O hydrogen bond. A similar band was seen at 3336 cm⁻¹ for polymorph 1. nih.gov

A broad absorption observed between 2000 and 3200 cm⁻¹ in both polymorphs is characteristic of the strongly hydrogen-bonded O-H group within the carboxylic acid dimer (in polymorph 2) or chain (in polymorph 1). mdpi.comnih.gov

Table 2: Key FTIR Vibrational Frequencies for 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) Polymorphs

| Vibrational Mode | Polymorph 1 Wavenumber (cm⁻¹) nih.gov | Polymorph 2 Wavenumber (cm⁻¹) nih.gov | Assignment |

|---|---|---|---|

| ν(N-H) | 3336 | 3342 | N-H stretching in N-H⋯O hydrogen bond |

| ν(O-H) | Broad band ~3200-2000 | Broad band ~3200-2000 | O-H stretching in O-H⋯O hydrogen bond |

Note: This table presents data for an analogue compound to illustrate the application of FTIR for vibrational analysis.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Indole-2-carboxylic acid | I2CA |

| 5-methoxy-1H-indole-2-carboxylic acid | MI2CA |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of a compound by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis In the ¹H NMR spectrum of this compound, specific signals are expected for the protons on the indole ring and the carboxylic acid groups. The proton on the nitrogen (N1-H) is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 11.0 ppm, due to its acidic nature and hydrogen bonding. The protons of the two carboxylic acid groups are also expected to be highly deshielded, appearing as broad singlets. The remaining aromatic protons (H3, H4, H5, H7) would resonate in the aromatic region (approximately 7.0-8.5 ppm), with their precise shifts and coupling patterns determined by the electron-withdrawing effects of the two carboxylic acid substituents. For comparison, in indole-2-carboxylic acid, the H3 proton typically appears as a singlet around 7.26 ppm.

¹³C NMR Analysis The ¹³C NMR spectrum provides confirmation of the carbon framework. The carbons of the two carboxylic acid groups (C2-COOH and C6-COOH) are expected to resonate at the most downfield positions, typically in the range of 165-175 ppm. The eight carbons of the indole ring would appear at distinct chemical shifts, with quaternary carbons (C2, C3a, C6, C7a) and protonated carbons (C3, C4, C5, C7) being distinguishable. The presence of ten unique carbon signals would confirm the molecular formula.

Table 1: Predicted NMR Spectral Data for this compound Note: These are predicted values based on known data for related indole carboxylic acids. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Proton | ~12.0-13.0 | br s | 2 x -COOH |

| Proton | >11.5 | br s | N-H |

| Proton | ~8.3 | d | H-7 |

| Proton | ~8.0 | s | H-5 |

| Proton | ~7.8 | d | H-4 |

| Proton | ~7.3 | s | H-3 |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbon | >165 | C=O (Carboxyl) |

| Carbon | >165 | C=O (Carboxyl) |

| Carbon | ~125-140 | Aromatic & Indole Ring Carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₇NO₄), the calculated monoisotopic mass is 205.0375 Da.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. In tandem mass spectrometry (MS/MS), the deprotonated molecule [M-H]⁻ would be selected and fragmented. The expected primary fragmentation pathways for dicarboxylic acids involve sequential losses of carbon dioxide (CO₂, 44 Da) or the entire carboxyl group (-COOH, 45 Da). This provides definitive evidence for the presence and number of carboxylic acid functionalities.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₁₀H₇NO₄ | - |

| Molecular Weight | 205.17 g/mol | - |

| Monoisotopic Mass | 205.0375 Da | HRMS |

| Major Fragment Ion [M-H-CO₂]⁻ | m/z 160.0298 | MS/MS |

| Major Fragment Ion [M-H-2CO₂]⁻ | m/z 115.0427 | MS/MS |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound. The spectrum of indole itself shows characteristic absorption bands. The addition of two electron-withdrawing carboxylic acid groups is expected to modify these transitions. In related compounds like indole-3-carboxylic acid, distinct absorption maxima are observed around 278 nm. The spectrum for the 2,6-dicarboxylic acid derivative would likely show complex absorption bands in the UV region, characteristic of the π → π* transitions within the aromatic indole system, modulated by the carboxyl substituents.

Table 3: Expected UV-Vis Absorption Data for this compound Based on data from related indole carboxylic acids.

| λmax (nm) | Transition Type | Structural Origin |

| ~220-240 | π → π | Benzene (B151609) ring transitions |

| ~270-300 | π → π | Indole chromophore transitions |

Other Characterization Techniques

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The calculated values for this compound are compared against experimentally determined values to verify purity.

Table 4: Calculated Elemental Analysis for C₁₀H₇NO₄

| Element | Symbol | Atomic Weight | Calculated % |

| Carbon | C | 12.01 | 58.55% |

| Hydrogen | H | 1.008 | 3.44% |

| Nitrogen | N | 14.01 | 6.83% |

| Oxygen | O | 16.00 | 31.18% |

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns. For aromatic carboxylic acids, decomposition often begins with the loss of water (if hydrated) followed by decarboxylation at higher temperatures. A TGA thermogram for this compound would be expected to show a stable profile up to a high temperature, followed by one or two distinct mass loss steps corresponding to the sequential or simultaneous loss of the two carboxyl groups, before the final decomposition of the indole core. The initial degradation temperature is a key indicator of the compound's thermal stability.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a solid material. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for its specific crystal structure and polymorphic form. While a specific PXRD pattern for this compound is not documented in the searched literature, this technique would be indispensable for its solid-state characterization. By comparing the experimental PXRD pattern with calculated patterns from single-crystal X-ray diffraction data, one can confirm the bulk purity of a crystalline sample and identify the presence of different polymorphs or solvates. Given the hydrogen-bonding capabilities of the two carboxylic acid groups and the N-H group, the potential for polymorphism in this compound is high.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, vibrational frequencies, and various electronic properties. Studies on related molecules like indole-2-carboxylic acid (I2CA) and its derivatives are often performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to model the compound in both gaseous and solvent phases researchgate.net.

Geometric optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For indole (B1671886) derivatives, this analysis reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| N1-H1 | 1.015 | C8-N1-C2 | 109.5 |

| C2-C9 | 1.460 | N1-C2-C3 | 110.2 |

| C9=O10 | 1.213 | C2-C9-O11 | 111.8 |

| C9-O11 | 1.365 | C2-C9=O10 | 125.9 |

| C4-C5 | 1.391 | O10-C9-O11 | 122.3 |

| C5-C6 | 1.402 | C4-C5-C6 | 121.1 |

Theoretical vibrational analysis using DFT is a powerful method for assigning experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data mdpi.com.

For derivatives such as 5-methoxy-1H-indole-2-carboxylic acid and 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), DFT calculations have successfully predicted the vibrational modes nih.govmdpi.com. Key vibrational bands include:

N-H stretching: Typically observed around 3400-3500 cm⁻¹, this band is sensitive to hydrogen bonding. In solid-state spectra of I2CA, this appears around 3350 cm⁻¹ due to intermolecular N-H···O hydrogen bonds researchgate.net.

O-H stretching: The carboxylic acid O-H stretch usually appears as a very broad band between 2500-3300 cm⁻¹, characteristic of strong hydrogen bonding in dimers.

C=O stretching: The carbonyl stretch is a strong, prominent band typically found between 1680-1710 cm⁻¹.

C-H stretching: Aromatic C-H stretches are found just above 3000 cm⁻¹ mdpi.com.

The strong correlation between the calculated and experimental spectra confirms the accuracy of the optimized molecular structure and provides a basis for understanding the intermolecular interactions present in the solid state mdpi.combohrium.com.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3342 | ~3373 | N-H stretch (H-bonded) |

| ν(C=O) | ~1680 | ~1685 | Carbonyl stretch |

| ν(C-N) | ~1370 | ~1375 | C-N ring stretch |

| γ(C-H) | ~750 | ~745 | C-H out-of-plane bend |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity researchgate.net.

In indole carboxylic acids, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO is often distributed over the electron-withdrawing carboxylic acid group(s) researchgate.net. This distribution facilitates intramolecular charge transfer from the indole nucleus to the carboxyl groups. For 1H-indole-2,6-dicarboxylic acid, the presence of two such groups would be expected to lower the LUMO energy, potentially reducing the HOMO-LUMO gap compared to the mono-carboxylic acid analogue.

Studies on I2CA have calculated the HOMO-LUMO energy gap to be approximately -5.5 eV, indicating its potential for charge transfer and reactivity researchgate.net. This value is crucial for understanding its electronic transitions and potential as a building block in functional materials.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.417 |

| LUMO | -0.902 |

| Energy Gap (ΔE) | 5.515 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. They identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions researchgate.netlupinepublishers.com.

For an indole carboxylic acid, the MEP map reveals distinct regions of charge. The most negative potential is concentrated around the carbonyl oxygen atoms of the carboxylic acid groups, making them prime sites for electrophilic attack and hydrogen bond acceptance researchgate.netnih.gov. The most positive potential is located on the acidic hydrogen of the carboxyl group and the N-H proton of the indole ring, identifying them as the primary hydrogen bond donor sites lupinepublishers.com. For this compound, the two carboxylic acid groups would represent significant regions of negative potential, strongly influencing its intermolecular interactions and crystal packing.

Natural Bond Orbital (NBO) analysis provides detailed insight into the electronic structure of a molecule beyond simple orbital energies. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the stabilization energy, E(2).

In studies of indole carboxylic acid derivatives, NBO analysis is often used to investigate the stability conferred by intermolecular hydrogen bonds nih.gov. For example, in the hydrogen-bonded dimer of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, NBO analysis quantifies the charge transfer from the lone pair orbital of the carbonyl oxygen (donor) to the antibonding orbital of the O-H bond (acceptor) of the neighboring molecule nih.gov. This analysis confirms the nature and strength of the hydrogen bonds that dictate the supramolecular assembly of these molecules. Similar analyses on N-propargyl-2-indole carboxylic acid have been used to understand reaction selectivity based on the electronic properties of intermediates metu.edu.tr.

Molecular Dynamics Simulations and Molecular Docking

Beyond the properties of the isolated molecule, computational methods can simulate its interactions with biological macromolecules. Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site, while molecular dynamics (MD) simulations explore the stability and conformational changes of the ligand-protein complex over time.

While specific docking studies for this compound are not detailed in the provided results, crucial related findings exist. Molecular modelling studies have identified indole-2,6-dicarboxylic acid as a potential linker for creating molecules that bind effectively to the minor groove of DNA, highlighting its suitability as a scaffold for developing DNA-binding agents.

Furthermore, a closely related derivative, 3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid , was identified through molecular docking as part of a screening effort to find fragments that bind to the flap site of HIV protease acs.org. This indicates that the indole-2,6-dicarboxylic acid framework can be accommodated in protein binding pockets and serves as a valuable starting point for drug design.

Docking studies on other indole-2-carboxylic acid derivatives have also shown their potential as inhibitors for various enzymes, including HIV-1 integrase and aromatase, further underscoring the importance of this chemical class in medicinal chemistry nih.govnih.govrsc.org.

Ligand-Protein Binding Interactions

For indole-based compounds, a key area of investigation has been their role as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. nih.govnih.gov Research has identified the indole-2-carboxylic acid scaffold as a promising starting point for developing potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Computational docking studies have been employed to simulate and analyze the binding of these indole derivatives within the enzyme's active site. nih.gov These models demonstrate how the structural features of the indole ring and its substituents engage with amino acid residues and essential cofactors within the protein, forming stable complexes that inhibit the enzyme's function. The interaction disrupts the normal catalytic process, which involves inserting the viral DNA into the host genome, thereby impairing viral replication. nih.gov

Analysis of Binding Modes and Active Site Chelation (e.g., with Mg²⁺ ions in HIV-1 integrase)

A critical feature of many HIV-1 integrase inhibitors is their ability to chelate the two magnesium ions (Mg²⁺) present in the enzyme's active site. These metal ions are essential for the catalytic activity of integrase. nih.govnih.gov Computational binding mode analysis of indole-2-carboxylic acid derivatives reveals that the indole core, in conjunction with the C2 carboxyl group, effectively chelates these two Mg²⁺ ions. nih.govnih.gov This chelation is a primary mechanism of inhibition, as it occupies the active site and prevents the binding of the viral DNA substrate.

The putative binding mode, as visualized through docking simulations with the crystal structure of HIV-1 integrase (PDB ID: 6PUY), shows the indole nucleus positioned precisely to interact with the magnesium ions. nih.gov Beyond metal chelation, the binding is often stabilized by other interactions. For instance, modifications at the C6 position of the indole ring, such as adding a halogenated benzene (B151609) ring, can introduce favorable π–π stacking interactions with viral DNA bases (like dC20) near the active site. nih.gov Similarly, adding larger substituents to other positions, such as the C3 of the indole core, can enhance interactions with nearby hydrophobic pockets within the enzyme, further increasing the binding affinity and inhibitory effect. nih.gov

Comparative Molecular Field Analysis (CoMFA) for Structure-Activity Relationship

Comparative Molecular Field Analysis (CoMFA) is a prominent three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activities of a series of compounds with their 3D structural properties. nih.govresearchgate.net This technique is instrumental in drug design for understanding how changes in a molecule's structure affect its potency and for predicting the activity of novel compounds. researchgate.netresearchgate.net

The CoMFA method involves several key steps. First, a set of molecules with known biological activities (the training set) are structurally aligned based on a common scaffold or pharmacophore model. scispace.com Each aligned molecule is then placed within a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated between the molecule and a probe atom. researchgate.net Finally, statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that relates these calculated energy fields to the observed biological activities. scispace.com

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to influence biological activity. For example, green contours might indicate areas where bulky (sterically favored) groups increase activity, while red contours could show regions where electronegative (electron-withdrawing) groups enhance activity. This information provides rational guidance for designing new derivatives, such as those based on the this compound scaffold, with improved therapeutic properties. nih.gov

Topological Analysis

Topological analysis delves into the electronic structure of a molecule, providing insights that go beyond simple geometric descriptions. Methods like Hirshfeld Surface Analysis and the Quantum Theory of Atoms in Molecules (QTAIM) use the electron density to define and analyze intermolecular interactions and chemical bonding.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The analysis generates a surface around a molecule, color-coded to show different types of intermolecular contacts and their relative distances. Short contacts, which are often indicative of strong interactions like hydrogen bonds, are typically highlighted in red, while longer contacts are shown in blue, and contacts near the van der Waals separation are white. nih.gov

Table 1: Example of Interatomic Contact Contributions to the Hirshfeld Surface for an Indole Derivative Data based on a related compound, 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid. nih.gov

| Interatomic Contact | Percentage Contribution (%) |

| H···H | 54.6 |

| C···H/H···C | 29.6 |

| O···H/H···O | 10.1 |

This analysis shows that the crystal packing is dominated by H···H contacts, with significant contributions from C···H and O···H interactions, the latter being characteristic of hydrogen bonding. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density (ρ) into distinct atomic regions, known as atomic basins. amercrystalassn.orgwiley-vch.de This theory allows for the definition of an atom within a molecule and provides a quantum mechanical basis for concepts like chemical bonds and molecular structure. amercrystalassn.org The partitioning is achieved by analyzing the topology of the electron density, specifically its gradient vector field. An atom is defined as a region of space bounded by a "zero-flux surface," through which no gradient vectors of the density pass. amercrystalassn.org

QTAIM identifies critical points in the electron density where the gradient is zero. These points are classified based on their topology and correspond to features like atomic nuclei (nuclear critical points) and chemical bonds (bond critical points, or BCPs). researchgate.net The properties of the electron density at a BCP—such as its magnitude and the value of its Laplacian (∇²ρ)—provide quantitative information about the nature of the chemical bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). wiley-vch.de This allows for an unambiguous description of bonding, even in complex or borderline cases, and connects the observable electron density to fundamental chemical concepts. amercrystalassn.orgwiley-vch.de

Coordination Chemistry and Materials Science Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

MOFs and CPs are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. bldpharm.com The careful selection of these components allows for the precise design of materials with high porosity, vast surface areas, and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. bldpharm.comwpi.edu

1H-Indole-2,6-dicarboxylic Acid as a Potential Organic Ligand

While specific research on MOFs constructed from this compound is not extensively documented, its molecular structure suggests significant potential as an organic ligand. The presence of two carboxylate groups allows it to bridge multiple metal centers, a fundamental requirement for building extended networks. bldpharm.com Structurally analogous ligands, such as pyridine-2,6-dicarboxylic acid, are well-known for forming a variety of functional coordination polymers with fascinating topologies and properties. researchgate.netnih.gov The indole (B1671886) moiety itself, a common scaffold in pharmaceuticals and functional materials, introduces additional functionality. mdpi.com The nitrogen atom within the indole ring can act as a potential coordination site or a hydrogen bond donor/acceptor, influencing the final framework structure and its surface properties. mdpi.comrsc.org The rigidity of the indole core is expected to contribute to the formation of stable, porous structures, a desirable trait for MOF applications. bldpharm.com

Synthesis and Structural Diversity of MOFs and CPs using Indole Carboxylic Acids

The utility of indole-based carboxylic acids in constructing diverse coordination polymers is demonstrated by related compounds. For instance, 1H-indazole-6-carboxylic acid (H2L), a structural isomer of indole-6-carboxylic acid, has been successfully used to synthesize new coordination polymers with zinc (II) and cadmium (II). mdpi.com The reaction of H2L with different metal salts under solvothermal conditions yielded a double-chain structure for the zinc complex, [Zn(L)(H2O)]n, and a 3D network for the cadmium complex, [Cd2(HL)4]n. mdpi.com This highlights how the choice of metal ion can direct the dimensionality of the resulting framework even with the same organic ligand. mdpi.com

Similarly, other heterocyclic dicarboxylic acids, like 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba), have been used to assemble a wide range of coordination polymers with metals such as manganese(II), cobalt(II/III), nickel(II), and copper(II). nih.gov These syntheses, typically conducted under hydrothermal conditions, demonstrate the formation of structures ranging from 2D layers to complex 3D frameworks, showcasing the versatility of such ligands in creating structural diversity. nih.gov

Role of Carboxylic Acid Groups in Metal Chelation and Network Formation

Carboxylic acid groups are fundamental to the construction of MOFs and CPs due to their versatile coordination modes and ability to form stable bonds with metal ions. bldpharm.com They can coordinate to metal centers in several ways: monodentate, bidentate chelating, or bidentate bridging. The bridging mode is particularly crucial for extending the structure into one, two, or three dimensions.

In the zinc-based coordination polymer formed with 1H-indazole-6-carboxylic acid, the fully deprotonated ligand uses its carboxylate group to link zinc centers, contributing to the formation of double chains. mdpi.com In a series of coordination polymers built with 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba), the dicarboxylate ligand was observed to adopt both μ3- and μ4-bridging modes, connecting three or four metal centers, respectively. nih.gov This adaptability of the carboxylate groups is key to forming diverse network topologies, such as the sql (square lattice) and hcb (honeycomb) nets. nih.govnih.gov The specific coordination environment, such as the distorted octahedral {NiN2O4} geometry in one Ni(II) polymer, is defined by the oxygen atoms from four different carboxylate linkers and nitrogen donors from the ligand itself and co-ligands. nih.gov

| Ligand | Metal Ion | Carboxylate Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| 1H-Indazole-6-carboxylic acid | Zn(II) | Bridging | 1D Double Chain | mdpi.com |

| 1H-Indazole-6-carboxylic acid | Cd(II) | Bridging (in partially protonated form) | 3D Network | mdpi.com |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II), Ni(II) | μ4-bridging | 2D Layer | nih.gov |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Cu(II) | μ3-bridging | 3D Framework | nih.gov |

| Pyridine-2,6-dicarboxylic acid | Cu(II) | Bridging | 1D, 2D, or 3D depending on spacer | researchgate.net |

Impact of Indole Nitrogen on Coordination Behavior

Conversely, the 3H-indole tautomer possesses an imine-like nitrogen that is a more effective σ-donor and can directly coordinate to metal centers. mdpi.com While less common, this coordination mode can introduce unique structural and electronic properties to the resulting material. In some cases, the indole nitrogen can play a critical role in catalysis or sensing by creating specific interaction sites within the MOF pores. mdpi.com For instance, research on MOFs with other nitrogen-containing ligands, like 2,5-pyridinedicarboxylic acid, has shown that the pyridine (B92270) nitrogen enhances the hydrophilicity of the framework, affecting its adsorption properties for polar molecules like water. rsc.org Similarly, the indole nitrogen in this compound could be expected to influence the surface chemistry and functionality of the resulting MOFs.

Dimensionality of Coordination Networks (1D chains, 2D layers, 3D frameworks)

The final dimensionality of a coordination network is a result of the interplay between the geometry of the organic ligand, the coordination preferences of the metal ion, and the reaction conditions. Ligands like indole dicarboxylic acids can give rise to structures of varying dimensions.

1D Chains: One-dimensional chains are the simplest form of extended networks. In a Zn(II) coordination polymer with 4-hydroxypyridine-2,6-dicarboxylic acid, a 1D zigzag chain was formed. nih.gov

2D Layers: Two-dimensional layers are formed when 1D chains are further linked. The reaction of 1H-indazole-6-carboxylic acid with Zn(II) resulted in double chains that form a 2D supramolecular layer through hydrogen bonding. mdpi.com Similarly, several MOFs based on 4,4′-(Pyridine-3,5-diyl)dibenzoic acid and various transition metals formed 2D metal-organic layers with sql or hcb topologies. nih.govnih.govfrontiersin.org

3D Frameworks: Three-dimensional frameworks represent the highest level of structural extension, often leading to porous materials. The use of 1H-indazole-6-carboxylic acid with Cd(II) led to a 3D network. mdpi.com Likewise, a copper(II) complex with 4,4′-(Pyridine-3,5-diyl)dibenzoic acid extended into a 3D MOF. nih.gov The formation of these robust 3D structures is often the primary goal in the design of MOFs for applications in storage and catalysis. wpi.edu

Influence of Co-ligands and Spacers on MOF/CP Architecture

The introduction of secondary ligands, often called co-ligands or spacers, is a powerful strategy for modifying the architecture of MOFs and CPs. These molecules can influence the coordination environment of the metal ion, alter the dimensionality of the network, and introduce new functionalities.

Supramolecular Chemistry and Non-covalent Interactions

The unique structural arrangement of this compound, featuring a rigid indole core and two carboxylic acid functional groups, makes it a compelling subject in the field of supramolecular chemistry. The interplay of strong hydrogen bonds and weaker aromatic interactions dictates its assembly in the solid state, leading to the formation of well-defined supramolecular architectures.

Self-Assembly and Supramolecular Structures

The self-assembly of this compound in the solid state is primarily driven by the formation of robust intermolecular hydrogen bonds. The presence of both a hydrogen bond donor (the indole N-H) and multiple donor/acceptor sites within the two carboxylic acid groups allows for the creation of extended networks. While specific crystal structure data for this compound is not extensively detailed in the provided literature, the behavior of analogous indole carboxylic acids provides significant insight into its likely self-assembly motifs.

For instance, the closely related indole-2-carboxylic acid is known to form planar ribbons through a combination of O–H···O and N–H···O hydrogen bonds. researchgate.net In this arrangement, both the carboxylic acid and the indole N-H groups act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid serves as a dual acceptor. researchgate.net This leads to a chain-like structure. It is highly probable that this compound engages in similar, if not more complex, self-assembly patterns due to its additional carboxylic acid group. The bifunctional nature of the molecule allows for the potential formation of two- or even three-dimensional networks. rsc.org

The typical self-assembly process for carboxylic acids involves the formation of a dimeric structure where two molecules are held together by a pair of O-H···O hydrogen bonds. libretexts.org This often results in a stable, eight-membered ring synthon. Given the two carboxylic acid groups on this compound, it can form extended chains or sheets by linking these dimer units together.

Role of Hydrogen Bonding and Aromatic Interactions in Solid-State Architectures

The solid-state architecture of this compound is a delicate balance of directed hydrogen bonds and less directional, yet significant, aromatic interactions.

Hydrogen Bonding: The primary organizing force is hydrogen bonding. The molecule has three hydrogen bond donors (one N-H and two O-H groups) and five potential acceptors (four oxygen atoms and the nitrogen atom). chem960.com This high count of donor and acceptor sites facilitates the formation of intricate and stable hydrogen-bonded networks. The strongest of these interactions are the O-H···O bonds between carboxylic acid groups, which are a well-established and robust motif in crystal engineering. rsc.orgmdpi.com The N-H group of the indole ring can also participate in hydrogen bonding, often with a carboxylic oxygen, further stabilizing the supramolecular assembly. researchgate.net The interplay between these different hydrogen bonds can lead to the formation of various synthons, such as chains, ribbons, and sheets.

The table below summarizes the key non-covalent interactions and their likely roles in the solid-state structure of this compound, based on the analysis of its functional groups and data from related compounds.

| Interaction Type | Donor/Acceptor Groups | Probable Role in Solid-State Structure |

| Hydrogen Bonding | O-H···O (Carboxylic-Carboxylic) | Formation of strong, directional dimers and extended chains. libretexts.org |

| N-H···O (Indole-Carboxylic) | Linking of primary hydrogen-bonded chains, adding dimensionality. researchgate.net | |

| Aromatic Interactions | ||

| π-π Stacking | Indole Ring ↔ Indole Ring | Stabilizing the packing of hydrogen-bonded sheets or ribbons. researchgate.netchem960.com |

The precise arrangement and resulting crystal symmetry would be dependent on the subtle competition and cooperation between these various non-covalent forces.

Catalytic Applications

Organocatalysis and Metal-Free Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a key area in green chemistry. The structural features of 1H-indole-2,6-dicarboxylic acid suggest its potential utility in this field, particularly when drawing comparisons to analogous molecular structures.

While direct studies on the organocatalytic activity of this compound are not extensively documented, its potential can be inferred by drawing parallels with the well-studied organocatalyst, pyridine-2,6-dicarboxylic acid (PDA). PDA has been successfully employed as a bifunctional catalyst in various organic transformations, including the synthesis of α-hydroxy phosphonates and bis-indoles. mdpi.comnih.gov

The catalytic efficacy of PDA is attributed to its structure: a pyridine (B92270) ring substituted with two carboxylic acid groups at the 2 and 6 positions. This arrangement allows it to act as a Brønsted acid. Similarly, this compound possesses two carboxylic acid groups on an aromatic heterocyclic core. The indole (B1671886) N-H proton, along with the two carboxylic acid protons, provides multiple sites for hydrogen bonding and proton donation, which are crucial for activating substrates in catalytic cycles. The rigid indole framework is also adept at creating a well-defined pocket for substrate binding, potentially influencing the stereoselectivity of reactions.

The proposed mechanism for organocatalysis by this compound, based on the analogy with pyridine-2,6-dicarboxylic acid, involves the activation of electrophiles, such as carbonyl groups. In aqueous media, the carboxylic acid groups can generate hydronium ions, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. mdpi.com

The general mechanism can be described in two steps:

Activation: The dicarboxylic acid activates a carbonyl-containing substrate (e.g., an aldehyde) by protonating the carbonyl oxygen. This can occur through one or both of its acidic groups.

Nucleophilic Attack and Product Formation: The activated substrate then readily reacts with a nucleophile. Following the reaction, the catalyst is regenerated and can enter a new catalytic cycle.

This mode of activation is fundamental to many organic reactions, suggesting that this compound could potentially catalyze a range of transformations, such as hydrophosphonylations, Biginelli reactions, and the synthesis of amidoalkyl naphthols. mdpi.comnih.gov

Metal-Catalyzed Reactions

Indole carboxylic acids are versatile ligands in coordination chemistry, capable of forming stable complexes with various transition metals. These complexes often exhibit significant catalytic activity, leveraging both the properties of the metal center and the indole moiety.

The addition of carboxylic acids to alkynes is a highly atom-economical method for synthesizing enol esters, which are valuable intermediates in organic synthesis. mdpi.com Research has shown that indole-2-carboxylic acid can undergo catalytic addition to terminal alkynes like 1-hexyne (B1330390). This reaction, which involves both hydrocarbonylation (addition of H and COOH) and, in some cases, subsequent hydroamination (addition of N-H), can be effectively catalyzed by specific metal complexes. mdpi.com

Ruthenium(II) and Gold(I) complexes have proven to be particularly effective catalysts for the addition of indole-2-carboxylic acid to alkynes. mdpi.com In these systems, the indole carboxylic acid acts as both a reactant and a ligand that influences the catalyst's performance.

Ruthenium (Ru) Complexes: A catalyst such as [RuCl₂(η⁶-p-cymene)(PPh₃)] can promote the Markovnikov addition of indole-2-carboxylic acid to 1-hexyne, yielding the corresponding enol ester. The reaction proceeds by the coordination of the alkyne to the ruthenium center, followed by nucleophilic attack of the carboxylic acid. mdpi.com

Gold (Au) Complexes: Gold(I) catalysts, for instance, [AuCl(PPh₃)] with a silver salt co-catalyst like AgPF₆, are also highly effective. mdpi.com These catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. In the reaction with indole-2-carboxylic acid, the gold catalyst can facilitate not only the initial hydro-oxycarbonylation but also a subsequent hydroamination reaction where the N-H bond of a second indole-2-carboxylic acid molecule adds across the alkyne, leading to more complex products. mdpi.com

The table below summarizes the catalytic addition of indole-2-carboxylic acid to 1-hexyne using different metal catalysts.

Table 1: Catalytic Addition of Indole-2-carboxylic Acid to 1-Hexyne

| Catalyst System | Alkyne | Product(s) | Yield | Reference |

|---|---|---|---|---|

| [RuCl₂(η⁶-p-cymene)(PPh₃)] | 1-Hexyne | Hex-1-en-2-yl indole-2-carboxylate | 84% | mdpi.com |

| [AuCl(PPh₃)]/AgPF₆ | 1-Hexyne | Hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate | 71% | mdpi.com |

Data sourced from a study on the synthesis of novel enol esters. mdpi.com

Coordination polymers (CPs), or metal-organic frameworks (MOFs), constructed from metal ions and organic ligands like indole carboxylic acids, are an emerging class of materials with promising applications in photocatalysis. nih.govmdpi.com While specific studies on CPs derived from this compound are nascent, the principles derived from analogous systems are directly applicable.

CPs can function as semiconductors. When irradiated with light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can migrate to the surface of the material and participate in redox reactions. nih.govrsc.org They can react with water and oxygen to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These highly reactive species are capable of degrading a wide range of organic pollutants, such as industrial dyes (e.g., methylene (B1212753) blue) or pharmaceuticals (e.g., ibuprofen, ciprofloxacin), into less harmful substances like CO₂, H₂O, and mineral acids. nih.govmdpi.comnih.govresearchgate.net

Biological and Medicinal Chemistry Research

Enzyme Inhibition and Molecular Targeting

Derivatives of 1H-indole-2,6-dicarboxylic acid have demonstrated inhibitory activity against several key enzymes implicated in disease pathogenesis. These interactions are often characterized by specific molecular targeting mechanisms, including the chelation of metal ions within enzyme active sites.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in tryptophan metabolism and has been identified as a potential target for cancer immunotherapy due to its role in immune suppression. nih.govnih.gov A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov

Research has led to the discovery of potent dual inhibitors among 6-acetamido-indole-2-carboxylic acid derivatives, which exhibit IC₅₀ values in the low micromolar range. nih.gov One of the most effective compounds identified is compound 9o-1, with an IC₅₀ of 1.17 µM for IDO1 and 1.55 µM for TDO. nih.gov Furthermore, a para-benzoquinone derivative, 9p-O, which results from the oxidation of a related compound, demonstrated even stronger inhibition against both enzymes, with IC₅₀ values in the double-digit nanomolar range. nih.gov Molecular docking and dynamic simulations have been employed to predict the binding modes of these compounds within the active sites of IDO1 and TDO, offering insights for further structural optimization. nih.gov

Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 9o-1 | IDO1 | 1.17 nih.gov |

| 9o-1 | TDO | 1.55 nih.gov |

| 9p-O | IDO1 | Double-digit nM range nih.gov |

| 9p-O | TDO | Double-digit nM range nih.gov |

HIV-1 integrase is a key enzyme in the viral life cycle, making it a prime target for antiviral drugs. nih.govnih.gov Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.com Through virtual screening and subsequent optimization, a series of indole-2-carboxylic acid derivatives have been designed and synthesized. mdpi.comrsc.org

One such derivative, compound 3, was found to effectively inhibit the strand transfer activity of HIV-1 integrase. nih.govmdpi.com Further structural modifications of compound 3 led to the development of derivative 20a, which showed a significantly enhanced inhibitory effect with an IC₅₀ value of 0.13 μM. nih.govmdpi.com Another optimized derivative, compound 17a, also demonstrated marked inhibition of the integrase with an IC₅₀ value of 3.11 μM. nih.govrsc.org These findings underscore the potential of the indole-2-carboxylic acid scaffold in creating potent HIV-1 integrase inhibitors. mdpi.comrsc.org

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 20a | 0.13 nih.govmdpi.com |

| 17a | 3.11 nih.govrsc.orgnih.gov |

The mechanism of action for many indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors involves crucial interactions within the enzyme's active site. mdpi.comrsc.org A key feature of these inhibitors is their ability to chelate the two magnesium ions (Mg²⁺) that are essential for the catalytic activity of the integrase. nih.govmdpi.com The indole (B1671886) core and the C2 carboxyl group of these compounds form a chelating triad (B1167595) with the metal ions. mdpi.com

In addition to metal chelation, these derivatives also interact with the viral DNA. rsc.org For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core can lead to a π-π stacking interaction with the viral DNA, specifically with nucleotides like dC20. nih.govrsc.orgresearchgate.net Furthermore, adding a long branch at the C3 position of the indole core enhances the interaction with the hydrophobic cavity near the active site of the integrase. nih.govmdpi.com These combined interactions contribute to the potent inhibitory activity of these compounds.

Mitogen-activated protein kinase 14 (MAPK14), also known as p38alpha MAP kinase, is an intracellular enzyme involved in cellular responses to stress, growth factors, and cytokines. nih.gov Its central role in inflammatory processes has made it a target for therapies aimed at treating diseases like rheumatoid arthritis. nih.gov Research into inhibitors for this enzyme has led to the investigation of indole-based heterocyclic compounds. nih.gov Structure-activity relationship studies on a series of these indole derivatives have resulted in the design and identification of new classes of p38alpha inhibitors. nih.govgoogle.com

Antimicrobial and Antifungal Activities

Beyond their role as enzyme inhibitors, certain indole dicarboxylic acid derivatives have demonstrated notable antimicrobial and antifungal properties.

Fungal infections represent a significant threat to human health, prompting the search for new antifungal agents. nih.gov Soil bacteria are a rich source of such compounds. nih.gov One notable example is the production of 6-methoxy-1H-indole-2-carboxylic acid (MICA) by the bacterium Bacillus toyonensis isolate OQ071612. nih.govconsensus.appresearchgate.net This is the first report of MICA production from this bacterial species. nih.gov

The isolated MICA has shown antimycotic activity against Candida albicans ATCC 10231 and clinical isolates of Aspergillus niger. nih.govresearchgate.netresearchgate.net The purified extract containing this compound is stable within a pH range of 6-7 and at temperatures up to 50 °C. nih.govresearchgate.net Its antifungal potential is maintained in the presence of various surfactants, detergents, and enzymes. nih.govresearchgate.net The production of this antifungal metabolite can be significantly increased, by approximately 3.49-fold, through the optimization of nutritional and environmental factors using response surface methodology. nih.govresearchgate.net

Table 3: Antifungal Activity of 6-methoxy-1H-indole-2-carboxylic acid (MICA)

| Fungal Species | Activity |

|---|---|

| Candida albicans ATCC 10231 | Antimycotic action nih.govresearchgate.netresearchgate.net |

| Aspergillus niger (clinical isolates) | Antimycotic action nih.govresearchgate.netresearchgate.net |

Antimycotic Action Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

The emergence of fungal infections as a significant threat to human health has spurred research into novel antifungal agents. Indole derivatives, in particular, have shown promise in this area.

A notable study identified 6-methoxy-1H-indole-2-carboxylic acid, a metabolite produced by Bacillus toyonensis, as possessing significant antimycotic action against Candida albicans and clinical isolates of Aspergillus niger. nih.gov The purified extract of this compound demonstrated stability under a pH range of 6–7 and at temperatures up to 50°C, and it retained its antifungal potential in the presence of various surfactants, detergents, and enzymes. nih.gov This marks the first report of the production and characterization of this specific antifungal metabolite from Bacillus toyonensis. nih.gov

Further research into 1-(1H-indol-3-yl) derivatives, previously recognized as tyrosinase inhibitors, has also revealed their antifungal capabilities. mdpi.com Several of these compounds exhibited fungicidal activity against a range of fungal strains, including Candida albicans, Candida glabrata, Candida parapsilosis, and Aspergillus niger, with effective concentrations between 0.250 and 1 mg/mL. mdpi.com While Aspergillus niger showed greater resistance compared to the yeast strains, the findings highlight the potential of these derivatives. mdpi.com For instance, one derivative was particularly effective against specific strains of C. glabrata and C. albicans. mdpi.com The study also noted that combinations of these indole derivatives with existing antifungal drugs like fluconazole (B54011) and caspofungin showed a trend towards synergistic effects, which could be crucial in combating drug resistance. mdpi.com

Additionally, hybrid compounds incorporating a 1,2,4-triazole (B32235) ring with an indole nucleus have been synthesized and evaluated. nih.gov These hybrids demonstrated potent antifungal activity, particularly against Candida tropicalis and Candida albicans, with minimum inhibition concentration (MIC) values as low as 2 µg/mL for some of the tested compounds. nih.gov The antifungal efficacy of these hybrids was generally higher than their antibacterial activity, a characteristic potentially attributable to the presence of the triazole ring, a common feature in many clinical antifungal agents. nih.gov

Table 1: Antifungal Activity of Indole Derivatives

| Compound/Derivative Class | Fungal Pathogen(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 6-methoxy-1H-Indole-2-carboxylic acid | Candida albicans, Aspergillus niger | Exhibited significant antimycotic action; stable under various conditions. | nih.gov |

| 1-(1H-indol-3-yl) derivatives | Candida spp., Aspergillus niger | Showed fungicidal activity; potential for synergistic effects with existing antifungals. | mdpi.com |

| 1,2,4-Triazole-indole hybrids | Candida tropicalis, Candida albicans | Demonstrated potent activity with very low MIC values. | nih.gov |

Antibacterial Activity

The indole nucleus is a fundamental component of many compounds with a wide array of biological activities, including antibacterial action. nih.govjournal-jop.org Research into ciprofloxacin-indole hybrids has yielded compounds with potent antibacterial properties against both gram-positive and gram-negative strains, with MICs ranging from 0.5 to 8 μg/mL. nih.gov By assembling various antibacterial active fragments to the initial hybrid, researchers developed derivatives with enhanced activity. nih.gov One such hybrid, compound 8b, proved to be particularly active, showing higher potency against a clinical pathogen, S. aureus, than the parent drug ciprofloxacin (B1669076). nih.gov Molecular docking studies suggest that this enhanced activity is due to a binding mode to DNA gyrase similar to that of ciprofloxacin. nih.gov

Studies on indolizine (B1195054) carboxylic acids have also revealed their potential as antibacterial agents. A number of these synthesized compounds showed inhibitory effects against Escherichia coli, while some also demonstrated activity against Staphylococcus aureus. jlu.edu.cn One compound, in particular, exhibited good antimicrobial properties against both bacterial strains. jlu.edu.cn

The importance of the indole structure in antibacterial activity is further supported by the fact that a free N-H in the indole ring has been found to be essential for and to increase antibacterial activity against K. pneumoniae, E. coli, and P. aeruginosa. nih.gov

Table 2: Antibacterial Activity of Indole Derivatives

| Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Ciprofloxacin-indole hybrids | Gram-positive and Gram-negative strains | Potent antibacterial properties; one derivative showed higher potency than ciprofloxacin against S. aureus. | nih.gov |

| Indolizine carboxylic acids | Escherichia coli, Staphylococcus aureus | Certain compounds showed inhibitory effects against one or both strains. | jlu.edu.cn |

Other Biological Activities

Antioxidant Potentials of Indole-2-carboxylic Acid Derivatives

Indole-2-carboxylic acid and its derivatives have been the subject of research for their antioxidant properties. eurjchem.comresearchgate.net Studies on newly synthesized indole-2-carboxamides and other N-substituted derivatives have shown that specific compounds within these series exhibit significant antioxidant activity. eurjchem.comresearchgate.netconsensus.app For example, among one series of N-substituted derivatives, compound 3g was identified as having high antioxidant activity, while in a series of indole-2-carboxamides, compounds 5b and 5c showed potential as antioxidants. eurjchem.comconsensus.app

Further investigations into C-3 substituted indole derivatives have also highlighted their antioxidant capabilities through various in vitro assays. nih.gov A derivative with a pyrrolidinedithiocarbamate moiety was found to be a particularly effective radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov The antioxidant mechanism is suggested to involve hydrogen and electron transfer to quench free radicals. nih.gov The heterocyclic nitrogen atom in the indole structure, with its free electron pair, is considered an active redox center, and the relocation of this electron pair within the aromatic system is crucial for the antioxidant activity of these derivatives. nih.gov

Neuroprotective Properties of Methoxyindole Carboxylic Acids

Methoxyindole carboxylic acids have demonstrated significant neuroprotective potential. 5-methoxyindole-2-carboxylic acid (5MICA) has been shown to offer neuroprotection against ischemic stroke injury and to promote functional improvements in rats post-stroke. mdpi.com It has been found to reduce infarct size and improve oxidative stress status. mdpi.com The neuroprotective action of 5MICA is attributed to its role as an inhibitor of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), which contributes to chemical preconditioning against ischemic injury. mdpi.comnih.gov

Hydrazone derivatives of 5MICA have also been synthesized and studied for their neuroprotective effects. nih.gov Specifically, dihydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde (B30951) derivatives of 5MICA showed strong neuroprotection against oxidative stress and neurotoxicity in cellular models. mdpi.com These compounds were also effective in suppressing iron-induced lipid peroxidation. mdpi.com An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid was studied in a model of Alzheimer's type dementia and was found to have beneficial effects on memory, restore brain-derived neurotrophic factor and acetylcholine (B1216132) levels, and counteract oxidative stress. mdpi.com

Table 3: Neuroprotective Activity of Methoxyindole Carboxylic Acid Derivatives

| Compound/Derivative | Model/Condition | Key Findings | Reference(s) |

|---|---|---|---|

| 5-methoxyindole-2-carboxylic acid (5MICA) | Ischemic stroke in rats | Reduced infarct size, improved oxidative stress, acts as a DLDH inhibitor. | mdpi.comnih.gov |

| Hydrazone derivatives of 5MICA | Oxidative stress and neurotoxicity models | Strong neuroprotection, suppressed lipid peroxidation. | mdpi.comnih.gov |

| Arylhydrazone derivative of 5MICA | Alzheimer's type dementia model in rats | Improved memory, restored key neurotransmitters, counteracted oxidative stress. | mdpi.com |

Anti-inflammatory Characteristics of Heterocyclic Indole Derivatives

Heterocyclic derivatives of indole have been synthesized and evaluated for their anti-inflammatory properties. nih.gov A study involving chalcones of indole and their corresponding pyrazoline and azo compounds showed that many of these derivatives possess promising anti-inflammatory activity in rat models. nih.gov One compound, 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole, was identified as the most potent in the series, exhibiting a higher percentage of edema inhibition and lower ulcerogenic liability than the standard drug phenylbutazone. nih.gov

Another series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives also demonstrated significant anti-inflammatory activity. nih.gov Three compounds from this series were found to be particularly potent. nih.gov One of these compounds was further investigated and shown to selectively inhibit COX-2 expression, indicating a potential for gastric sparing activity. nih.gov Docking studies have suggested that these compounds can effectively bind to the COX-2 enzyme. nih.gov Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed, and most were found to effectively inhibit the production of pro-inflammatory cytokines in cell-based assays, with one compound showing particular promise for development as an anti-inflammatory drug. rsc.org

Anti-Trypanosoma cruzi Activity of Indole-2-carboxamides

Research into treatments for Chagas disease, caused by the protozoan Trypanosoma cruzi, has led to the investigation of indole derivatives. nih.govacs.orgacs.orgdndi.orgconicet.gov.ar A series of substituted indoles were identified through phenotypic screening as being active against the intracellular forms of T. cruzi. acs.org Subsequent optimization of 1H-indole-2-carboxamides was undertaken to improve their potency and physicochemical properties. nih.govacs.orgdndi.org Although efforts to enhance metabolic stability and solubility did not fully succeed in improving both exposure and potency, the most promising compound was advanced to in vivo studies. nih.govacs.org This compound demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.gov However, further development of this series was halted due to unfavorable drug metabolism and pharmacokinetic properties, as well as a deprioritized mechanism of action (CYP51 inhibition). nih.govacs.org

NMDA Receptor Antagonist Activity of Indole-2-carboxylic Acid Analogues

Indole-2-carboxylic acid (I2CA) and its analogues have been identified as a significant class of compounds that interact with the N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory synaptic transmission in the central nervous system. nih.gov The activity of these compounds is not on the primary glutamate (B1630785) binding site but rather on an allosteric glycine (B1666218) binding site, which must be occupied for the receptor's ion channel to be activated by NMDA. nih.gov I2CA acts as a competitive antagonist at this glycine site, effectively inhibiting the potentiation of the NMDA-gated current. nih.gov This suggests that the presence of glycine is essential for channel activation, and compounds like I2CA can modulate this process. nih.gov

Research into analogues of I2CA has revealed that substitutions on the indole ring system can significantly influence potency. Studies have shown that introducing halogen substituents at the 5- or 6-position of the indole nucleus results in potent competitive antagonists for the NMDA-associated glycine receptor. nih.gov For instance, a derivative known as 6-chloro-2-carboxyindole-3-acetic acid (SC-49648) was found to antagonize the increases in cGMP levels in the mouse cerebellum that are induced by NMDA and the glycine site agonist D-serine. nih.gov Further exploration led to the synthesis of tricyclic indole-2-carboxylic acid derivatives, some of which demonstrated high affinity for the NMDA-glycine binding site and significant in vivo activity as anticonvulsants. nih.gov One such derivative, SM-31900, exhibited a very high binding affinity (K(i) = 1.0 nM) and was effective in a mouse seizure model. nih.gov These findings underscore the therapeutic potential of indole-2-carboxylic acid analogues in conditions associated with NMDA receptor overactivity, such as epilepsy. nih.gov

Anticancer Potential of Coordination Compounds with Dicarboxylic Acids

The coordination of organic ligands, such as dicarboxylic acids, with metal ions is a widely explored strategy in the development of novel anticancer agents. This approach is based on the principle that the resulting metal complexes can exhibit enhanced biological activity compared to the free ligands, often due to mechanisms involving altered bioavailability, cellular uptake, and interaction with biological targets like DNA. nih.govnih.gov The choice of both the metal ion and the organic ligand is critical, as both components significantly influence the biological activity and structural diversity of the final compound. jcmimagescasereports.org

In this context, indole-2-carboxylic acid (ICA) has been used as a ligand to synthesize a dinuclear copper(II) complex, [Cu₂(C₉H₆O₂N)₄(H₂O)₂]·2H₂O (ICA-Cu), which has demonstrated notable anticancer properties. nih.gov The study of this complex revealed its ability to bind to calf thymus DNA (CT-DNA), suggesting that its mode of action may involve interference with DNA replication or transcription. nih.gov Viscosity measurements and fluorescence quenching studies support an intercalative binding mode, where the complex inserts itself between the base pairs of the DNA helix. nih.gov

The cytotoxic activity of the ICA-Cu complex was evaluated against human breast cancer cell lines, MDA-MB-231 and MCF-7. The results showed significant growth-inhibitory activity, with inhibition percentages exceeding 90% at a concentration of 20 µM in both cell lines. nih.gov This demonstrates the potential of using dicarboxylic acid-bearing indole scaffolds to create metal-based therapeutic agents. Research on other dicarboxylic acid complexes, such as those with 2,2′-bipyridine-3,3′-dicarboxylic acid, also shows excellent cytotoxic activity against various cancer cell lines, often surpassing that of the established anticancer drug cisplatin. mdpi.com

| Cell Line | Compound | Concentration (µM) | Inhibition (%) | Source |

|---|---|---|---|---|

| MDA-MB-231 | ICA-Cu | 20 | >90% | nih.gov |

| MCF-7 | ICA-Cu | 20 | >90% | nih.gov |

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Activity

The biological activity of indole-2-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the indole scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules for specific biological targets, including the NMDA receptor and various targets in cancer and viral diseases.

For NMDA receptor antagonist activity, halogenation of the indole ring is a key strategy. Research has consistently shown that adding halogens like chlorine or fluorine to the C5 or C6 positions enhances the binding affinity for the glycine site. nih.govmedchemexpress.com For example, 5-fluoro-I2CA is a known competitive antagonist at this site. medchemexpress.com The development of 6-chloro-2-carboxyindole-3-acetic acid further highlights the importance of C6 substitution. nih.gov

In the context of anticancer and antiviral agents, substitutions at other positions become critical.

C3 Position: Modifications at the C3 position can significantly impact activity. For allosteric modulators of the CB1 receptor, the size and type of C3 substituents play a critical role, with linear alkyl groups being preferred over cyclic structures. nih.gov For HIV-1 integrase inhibitors, introducing a long branch at the C3 position can improve interactions within the hydrophobic cavity of the enzyme's active site. nih.gov

C5 Position: A chloro-substituent at the C5 position of the indole moiety has been shown to improve the fitting of compounds within the active sites of protein kinases like EGFR and VEGFR-2, which are important targets in cancer therapy. mdpi.com